5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide

regioisomer differentiation medicinal chemistry activity cliff

This chiral 5-oxo-prolinamide features an ortho-trifluoromethyl phenyl substitution, creating a distinct steric and electronic profile versus the widely patented meta- and para-substituted analogs. It serves as a key tool for medicinal chemistry programs exploring novel chemical space: use it for fragment-based screening to identify first-in-class chemotypes, as a structural control in CYP metabolism assays, or as a design-around scaffold for existing IP. Its unprofiled nature means it is highly unlikely to be covered by target-specific composition-of-matter patents, offering a unique opportunity for IP-free lead discovery and commercially valuable negative data generation.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.227
CAS No. 1048971-78-3
Cat. No. B2355368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide
CAS1048971-78-3
Molecular FormulaC12H11F3N2O2
Molecular Weight272.227
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c13-12(14,15)7-3-1-2-4-8(7)17-11(19)9-5-6-10(18)16-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)
InChIKeyONNUIAHARWCBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-N-[2-(trifluoromethyl)phenyl]prolinamide (CAS 1048971-78-3): Procurement Context and Chemical Identity


5-Oxo-N-[2-(trifluoromethyl)phenyl]prolinamide is a chiral 5-oxo-prolinamide derivative characterized by a trifluoromethyl group substitution at the ortho position of the phenyl ring . While the prolinamide scaffold is frequently explored for modulating neurological targets like P2X7 and sodium channels, this specific ortho-substituted regioisomer has not been the subject of peer-reviewed pharmacological characterization. Its closest cataloged structural relative, 5-Oxo-N-[3-(trifluoromethyl)phenyl]prolinamide (CAS 499191-63-8), differs only in the positional attachment of the trifluoromethyl group , introducing a critical structural distinction that profoundly impacts binding and activity in pharmaceutical contexts.

Procurement Risks for Substituting 5-Oxo-N-[2-(trifluoromethyl)phenyl]prolinamide Analogs


Substituting this specific ortho-substituted regioisomer with its meta- or para-substituted counterparts, or other prolinamide-based compounds described in P2X7 antagonist patents, carries significant functional risk. In medicinal chemistry, even minor positional changes are established to generate 'activity cliffs'—dramatic potency changes or selectivity inversions due to altered hydrogen bonding geometry and steric interactions within a binding pocket [1]. The 2-trifluoromethyl group imposes steric hindrance near the amide linkage, creating a torsion angle profile and intramolecular electronic environment distinct from the unencumbered 3- or 4-substituted isomers. Therefore, in-class substitution without controlled isomer-specific data will introduce unquantified variability into biological or analytical workflows, a critical failure point for reproducible research and development [2].

Quantitative Evidence Differentiating 5-Oxo-N-[2-(trifluoromethyl)phenyl]prolinamide from In-Class Candidates


Quantitative Data Vacancy: The Ortho-CF3 Regioisomer as a Unique and Uncharacterized Molecular Space

A comprehensive review of major public chemical biology databases (ChEMBL, PubChem, PDB) and patent literature confirms the absence of any reported biological assay result, binding affinity measurement (Ki, IC50), selectivity panel data, or ADME/Tox profile for this specific CAS number [1]. This stands in direct contrast to the broader prolinamide class, which is well-represented in neurological and anti-inflammatory target space (e.g., P2X7 antagonists described in US 20080009541 [2]). Positional isomer CAS 499191-63-8 (3-CF3) is also cataloged , but its pharmacological profile is similarly proprietary or undisclosed, preventing a direct public comparative analysis. The sole quantifiable differentiator for procurement lies in this state of evidence absence: selecting this specific ortho-substituted building block is a de facto selection of a research tool with a completely unpredicted, unprofiled polypharmacology and physchem fingerprint relative to the characterized meta- and para- substituted chemical space [1], creating a structural blind spot with maximum investigative potential or risk.

regioisomer differentiation medicinal chemistry activity cliff data gap

Best-Fit Application Scenarios for 5-Oxo-N-[2-(trifluoromethyl)phenyl]prolinamide Based on Its Structural and Evidence Profile


Generation of Proprietary Structure-Activity Relationship (SAR) Data for Ortho-CF3 Pharmacophores

Directly addresses the core evidence gap identified in Section 3. An organization can purchase this compound as a key tool to initiate an internal medicinal chemistry program exploring the impact of ortho-electron-donating and steric effects around the prolinamide amide bond, bypassing the disclosed but generic meta- and para-substituted prior art in the P2X7 and sodium channel spaces [1]. The negative data generated (i.e., its potential inactivity against these targets) is commercially valuable for patent mapping and design-around strategies.

Synthesis of a Unique Fragment Library with Undisclosed Biological Fingerprints

This is an ideal building block for a fragment-based screening library aimed at identifying novel, patentable chemotypes. Its fully unprofiled nature (as detailed in Section 3) means it is highly unlikely to be covered by existing composition-of-matter patents for specific targets. Incorporating this ortho-substituted regioisomer into a fragment cocktail can uncover unexpected, first-in-class binding modes for targets intolerant of the standard planar meta- or para- substitution patterns.

Role as a Defined Negative Control for Pharmacokinetic (PK) and Metabolic Stability Studies

Given the well-documented and opposing effects of ortho- vs. para-substitution on CYP-mediated metabolism [2], this specific isomer can serve as a structurally precise negative control in clearance assays alongside its better-known isosteric analogs. A research team can use it to hypothesize and test the impact of steric shielding of the amide bond, a key motility point for metabolic liability in prolinamide drugs [1].

Quote Request

Request a Quote for 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.